An In-depth Technical Guide to Boc-L-Threonine Benzyl Ester (Boc-Thr-OBzl)
An In-depth Technical Guide to Boc-L-Threonine Benzyl Ester (Boc-Thr-OBzl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-threonine benzyl ester (Boc-Thr-OBzl) is a pivotal amino acid derivative employed extensively in synthetic organic chemistry, with a primary role in peptide synthesis. As a dually protected form of the essential amino acid L-threonine, it features a tert-butoxycarbonyl (Boc) group safeguarding the α-amino functionality and a benzyl (Bzl) group protecting the C-terminal carboxylic acid. This strategic protection scheme is instrumental in the Boc/Bzl strategy for both solution-phase and solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise elongation of peptide chains. The acid-labile nature of the Boc group permits its selective removal under mild acidic conditions, while the benzyl ester provides robust protection that is typically cleaved under harsher conditions such as strong acidolysis or catalytic hydrogenation. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and applications of Boc-Thr-OBzl.
Chemical Structure and Properties
Boc-Thr-OBzl is characterized by the presence of a bulky tert-butyl group linked to the N-terminus via a carbamate linkage and a benzyl group esterified to the C-terminus. The threonine side chain possesses a secondary hydroxyl group which remains unprotected in this derivative.
Molecular Structure:
Figure 1: 2D structure of Boc-L-Threonine Benzyl Ester.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Thr-OBzl is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 33662-26-9 | [1][2] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][2] |
| Molecular Weight | 309.36 g/mol | [1][2] |
| Appearance | Colorless to off-white solid below 39°C, liquid above 40°C | [3] |
| Melting Point | Data not available for this specific compound. Often used as an oil. | |
| Optical Rotation | Consistent with the (2S, 3R) structure. Specific values are not consistently reported. | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and N,N-dimethylformamide. | |
| Storage | 2-8°C | [3] |
Spectroscopic Data
The structural integrity of Boc-Thr-OBzl is confirmed through various spectroscopic techniques. Although specific spectra are proprietary to manufacturers, representative data is summarized below.
| Technique | Data |
| ¹H NMR (CDCl₃) | Expected signals include: δ ~7.3 (m, 5H, Ar-H), δ ~5.2 (s, 2H, -CH₂-Ph), δ ~5.0 (d, 1H, NH), δ ~4.3 (m, 1H, α-CH), δ ~4.1 (m, 1H, β-CH), δ ~1.4 (s, 9H, C(CH₃)₃), δ ~1.2 (d, 3H, γ-CH₃). |
| ¹³C NMR (CDCl₃) | Expected signals include: δ ~171 (C=O, ester), δ ~156 (C=O, Boc), δ ~135 (Ar-C), δ ~128 (Ar-CH), δ ~80 (C(CH₃)₃), δ ~68 (β-CH), δ ~67 (-CH₂-Ph), δ ~59 (α-CH), δ ~28 (C(CH₃)₃), δ ~20 (γ-CH₃). |
| IR (KBr/Neat) | Characteristic absorptions are expected around 3400 cm⁻¹ (O-H stretch), 3300 cm⁻¹ (N-H stretch), 3000-2850 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), and ~1700 cm⁻¹ (C=O stretch, carbamate). |
| Mass Spectrometry | [M+H]⁺ calculated for C₁₆H₂₃NO₅: 310.16; found: consistent with calculated value. [M+Na]⁺ is also commonly observed. |
Experimental Protocols
Synthesis of Boc-L-Threonine Benzyl Ester
A common method for the synthesis of Boc-Thr-OBzl involves the benzylation of the carboxylic acid of Boc-L-threonine.
Materials:
-
Boc-L-Threonine
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure: [3]
-
Dissolve Boc-L-threonine (1.0 eq) in methanol.
-
Add cesium carbonate (0.55 eq) and stir until a clear solution is obtained.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Dissolve the resulting cesium salt in anhydrous DMF.
-
Add benzyl bromide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Remove the DMF under reduced pressure.
-
Dissolve the crude residue in a mixture of water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Boc-Thr-OBzl.
Figure 2: Synthesis workflow for Boc-Thr-OBzl.
Peptide Coupling using Boc-Thr-OBzl
This protocol describes a representative solution-phase peptide coupling of Boc-Thr-OBzl with an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) using a carbodiimide coupling agent.
Materials:
-
Boc-Thr-OBzl
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Salt Neutralization: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA or NMM (1.1 eq) dropwise and stir for 20 minutes at 0 °C to generate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve Boc-Thr-OBzl (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Add DCC or EDC (1.1 eq) to the solution from step 2 and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Coupling: Add the neutralized free amine solution from step 1 to the activated Boc-Thr-OBzl solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: If DCC was used, filter the reaction mixture to remove the DCU precipitate. Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.
Figure 3: Workflow for peptide coupling with Boc-Thr-OBzl.
Boc Deprotection of the Resulting Dipeptide
The Boc group is readily removed using moderately acidic conditions.
Materials:
-
Boc-protected dipeptide (e.g., Boc-Thr-Gly-OMe)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected dipeptide in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting TFA salt is often used directly in the subsequent coupling step after neutralization.
Applications in Research and Drug Development
Boc-Thr-OBzl is a valuable building block for the synthesis of a wide array of peptides and peptidomimetics. Its application is particularly noted in the preparation of substituted oxopyridine derivatives that act as inhibitors of Factor XIa and plasma kallikrein, which are targets for the development of antithrombotic agents.[3] The strategic use of Boc and benzyl protecting groups allows for its incorporation into complex peptide sequences, which are investigated for their therapeutic potential in various disease areas.
Conclusion
Boc-L-Threonine benzyl ester is a fundamental reagent in peptide chemistry, offering a reliable and versatile approach to the incorporation of threonine residues into synthetic peptides. Its well-defined chemical properties and established synthetic and deprotection protocols make it an indispensable tool for researchers in academia and the pharmaceutical industry. This guide provides a foundational understanding of the key technical aspects of Boc-Thr-OBzl, facilitating its effective use in the laboratory.
